molecular formula C13H23NO4 B3044990 1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate CAS No. 1009376-98-0

1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate

Cat. No. B3044990
CAS RN: 1009376-98-0
M. Wt: 257.33
InChI Key: HDRXORRYMWSTTC-ZJUUUORDSA-N
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Description

1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate, also known as Boc-3-methylpiperidine-1,3-dicarboxylate, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform. This compound has a wide range of applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Prodrug Development

Compounds similar to "1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate" have been evaluated as progenitors or prodrugs for delivering active pharmaceutical ingredients. For instance, esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) were synthesized and assessed as prodrugs, demonstrating the potential of tert-butyl and methyl esters in improving drug bioavailability and efficacy (Saari et al., 1984).

Enzyme Induction Studies

Derivatives of tert-butyl compounds have been studied for their ability to induce detoxifying enzymes, which is crucial in understanding their anticarcinogenic effects. Research on substituted phenols related to tert-butyl-4-hydroxyanisole (BHA) revealed tissue-specific enzyme induction patterns, highlighting the importance of structural modifications in achieving desired biological responses (De Long et al., 1985).

Free Radical Studies

The metabolism of tert-butyl hydroperoxide to methyl radicals in vivo has been extensively studied, providing insights into the biotransformation and genotoxic properties of peroxides. Such studies are critical for understanding the mechanisms underlying the tumor-promoting activity of these compounds (Hix et al., 2000).

Antioxidant and Carcinogen Inhibitory Activity

The synthesis and evaluation of tert-butylhydroquinone and its isomers for their chemical carcinogen inhibitory activity provide a basis for developing compounds with potential health benefits. These studies contribute to the development of antioxidants and cancer-preventive agents (Lam et al., 1979).

Metabolic Studies

Research on the metabolism of tert-butyl compounds, including their transformation to S-substituted conjugates and other metabolites, is essential for assessing their safety and efficacy as pharmaceutical agents or chemical additives. Studies on tert-butylhydroquinone, for example, have explored its nephrotoxic metabolites and their implications for kidney and bladder carcinogenesis (Peters et al., 1996).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXORRYMWSTTC-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142583
Record name 1-(1,1-Dimethylethyl) 3-methyl (3S,6R)-6-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009376-98-0
Record name 1-(1,1-Dimethylethyl) 3-methyl (3S,6R)-6-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009376-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-methyl (3S,6R)-6-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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